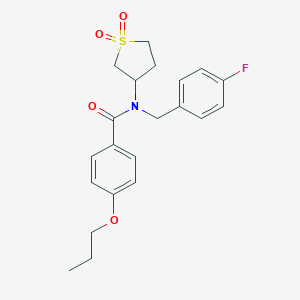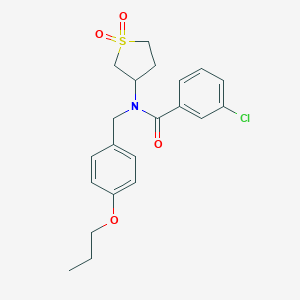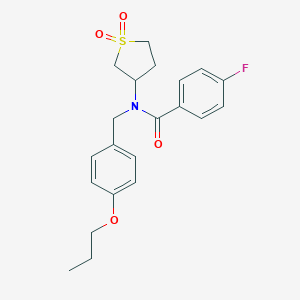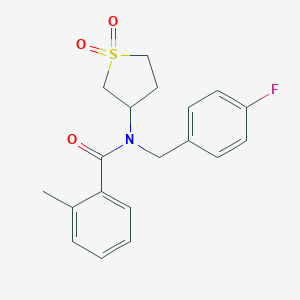![molecular formula C20H15FN2O4S B385677 4-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine CAS No. 720673-30-3](/img/structure/B385677.png)
4-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine is a compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known to possess various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes involved in tumor growth. Additionally, it has been shown to possess anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine in lab experiments include its potential applications in cancer and antimicrobial research. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research of 4-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine. These include:
1. Further studies to fully understand its mechanism of action and potential side effects.
2. Development of new analogs with improved potency and selectivity.
3. Investigation of its potential applications in other areas of medicinal chemistry, such as anti-inflammatory and analgesic research.
4. Studies to determine its potential as a lead compound for the development of new cancer and antimicrobial drugs.
Conclusion:
In conclusion, this compound is a compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound exhibits various biochemical and physiological effects, making it a promising candidate for drug development. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential applications in other areas of medicinal chemistry.
Synthesis Methods
The synthesis of 4-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine involves the reaction of 4-fluorobenzylamine with 2-furylacetic acid, followed by the addition of benzenesulfonyl chloride and triethylamine. The resulting product is then treated with oxalyl chloride and 2-amino-5-fluorobenzotrifluoride to yield the final compound.
Scientific Research Applications
The potential applications of 4-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine in scientific research are vast. This compound has been found to exhibit antitumor activity in various cancer cell lines, making it a promising candidate for cancer treatment. Additionally, it has been shown to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
4-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S/c21-15-10-8-14(9-11-15)13-22-19-20(23-18(27-19)17-7-4-12-26-17)28(24,25)16-5-2-1-3-6-16/h1-12,22H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGCYBALYOGUGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(3-chloro-2-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B385604.png)
![5-(Allylamino)-2-{4-[(4-chlorobenzyl)oxy]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B385606.png)
![2-Benzyl-5-[(2-chlorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B385608.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-imino-1-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B385609.png)
![2-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-(2,6-dimethyl-4-morpholinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B385610.png)
![5-[(2-Chlorobenzyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B385611.png)
![5-[(4-Chlorobenzyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B385612.png)
![N,N-diethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B385616.png)